molecular formula C6H4BrClN2O2 B1457236 3-Amino-4-bromo-6-chloropicolinic acid CAS No. 1073182-90-7

3-Amino-4-bromo-6-chloropicolinic acid

Cat. No.: B1457236
CAS No.: 1073182-90-7
M. Wt: 251.46 g/mol
InChI Key: RWYNVFKAAOCJEF-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-6-chloropicolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C6H4BrClN2O2, and it has a molecular weight of 251.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-6-chloropicolinic acid typically involves multiple steps. One common method includes the following stages :

    Stage 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is reacted with thionyl chloride under reflux conditions for 2 hours.

    Stage 2: The resulting product is then dissolved in dry acetonitrile and reacted with 3-amino-4-bromo-6-chloropyridine-2-carboxylic acid at room temperature for 15 minutes.

    Stage 3: Methanesulfonyl chloride and triethylamine are added to the mixture, which is stirred for 21 hours at room temperature. The final product is obtained after filtration and drying.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-6-chloropicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the aromatic ring.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted picolinic acid derivative .

Scientific Research Applications

3-Amino-4-bromo-6-chloropicolinic acid has a wide range of scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-6-chloropicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropicolinic acid: Another picolinic acid derivative with similar structural features.

    3-Amino-4-bromo-6-chloropyridazine: A compound with a similar substitution pattern on a different heterocyclic ring.

Uniqueness

3-Amino-4-bromo-6-chloropicolinic acid is unique due to its specific combination of functional groups (amino, bromo, and chloro) on the picolinic acid scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-amino-4-bromo-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYNVFKAAOCJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester (169 mg) was suspended in methanol (3 mL) and 2N sodium hydroxide solution (2 mL). The suspension was stirred at 50° C. for 3 hours. The precipitate was filtered off and washed carefully with diethyl ether. The precipitate was dissolved in a mixture of 2N hydrochloric acid and ethyl acetate and the layers were separated. The aqueous layer was 2× extracted with ethyl acetate, washed with brine, dried over MgSO4 and concentrated in vacuum to afford 138 mg of the title compound of the formula
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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